4-Methylbenzophenone
Overview
Description
4-Methylbenzophenone, also known as (4-methylphenyl)phenylmethanone, is an organic compound with the molecular formula C14H12O. It is a derivative of benzophenone, where a methyl group is substituted at the para position of one of the phenyl rings. This compound is commonly used as a photoinitiator in UV-curable inks and coatings, as well as a UV absorber in various industrial applications .
Mechanism of Action
Target of Action
4-Methylbenzophenone is a chemical compound with the molecular formula C14H12O Benzophenone derivatives have been found to be used in sunscreen creams and as photoinitiators for polymerization reactions .
Mode of Action
It’s known that benzophenone derivatives are strong uv light absorbers due to their conjugated structure, with a carbonyl group bridging two phenyl rings . This suggests that this compound may interact with its targets by absorbing UV light, thereby protecting the skin from harmful UV radiation or initiating polymerization reactions.
Biochemical Pathways
This compound is expected to be metabolized by the same metabolic pathways as benzophenone, with the addition of oxidation of the 4-methyl group to the corresponding alcohol and further oxidation to the carboxylic acid with its glycine and glucuronide conjugates . This suggests that this compound may affect the metabolic pathways involved in the oxidation of methyl groups and the conjugation of carboxylic acids.
Pharmacokinetics
Given its chemical structure and its expected metabolic pathways , it can be hypothesized that this compound may be absorbed through the skin, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine.
Result of Action
Given its potential use as a uv absorber , it may help protect the skin from harmful UV radiation, thereby preventing sunburn and potentially reducing the risk of skin cancer.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its UV absorption properties suggest that its efficacy may be affected by the intensity of UV radiation in the environment . , which may affect its distribution and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzophenone can be synthesized through the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{C}_6\text{H}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{COC}_6\text{H}_5 ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is typically purified by recrystallization from solvents such as methanol or ether .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form derivatives like 4-bromomethylbenzophenone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylbenzyl alcohol.
Substitution: 4-Bromomethylbenzophenone
Scientific Research Applications
4-Methylbenzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in the polymerization of UV-curable resins and coatings.
Biology: Employed in the study of protein-DNA interactions using photo-crosslinking techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to absorb UV light and initiate polymerization.
Industry: Utilized in the production of clear coatings for wood, plastic, and metal, as well as in overprint varnishes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Similar in structure but with a methoxy group instead of a methyl group.
4-Hydroxybenzophenone: Contains a hydroxyl group at the para position.
4-Bromobenzophenone: Has a bromine atom at the para position.
Uniqueness
4-Methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its methyl group enhances its solubility in organic solvents and its ability to act as a photoinitiator in UV-curable systems .
Properties
IUPAC Name |
(4-methylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWZZHELZEVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037741 | |
Record name | 4-Methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Other Solid; Pellets or Large Crystals, Liquid, Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | Methanone, (4-methylphenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylbenzophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20064 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
134-84-9 | |
Record name | 4-Methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (4-methylphenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2F68X17BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.